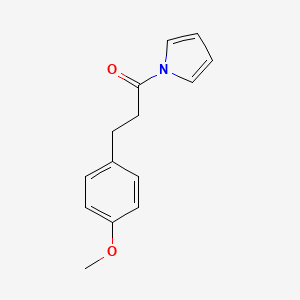

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-pyrrol-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-5,7-8,10-11H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHIPWLSQXISAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of the novel compound 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one. This compound is of interest due to its structural similarity to chalcones, a class of molecules known for a wide range of biological activities.[1][2][3][4] This guide details a feasible multi-step synthetic pathway, outlines comprehensive characterization protocols, and presents the expected analytical data in a structured format. Furthermore, a potential biological signaling pathway is proposed and visualized, providing context for its application in drug discovery and development.

Introduction

This compound is a heterocyclic ketone that incorporates a pyrrole ring N-acylated with a methoxyphenylpropanoyl group. The pyrrole moiety is a common scaffold in medicinal chemistry, and N-acylpyrroles are versatile synthetic intermediates.[5][6] The 3-(4-methoxyphenyl)propane-1-one substructure is related to chalcones, which are known to exhibit diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects.[2][3][7] The synthesis and characterization of this target compound provide a basis for future investigation into its potential therapeutic applications.

Synthetic Pathway

The synthesis of this compound is proposed as a three-step process starting from commercially available 3-(4-methoxyphenyl)acrylic acid. The pathway involves hydrogenation of the acrylic acid, conversion to the corresponding acyl chloride, and subsequent N-acylation of pyrrole.

Experimental Protocols

Step 1: Synthesis of 3-(4-Methoxyphenyl)propanoic acid

A solution of 3-(4-methoxyphenyl)acrylic acid (15 g, 84.2 mmol) in tetrahydrofuran (50 mL) is treated with a catalytic amount of 10% palladium on activated carbon.[8] The mixture is subjected to hydrogenation at room temperature with continuous stirring for 5 hours.[8] Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 3-(4-methoxyphenyl)propanoic acid as a white solid.[8]

Step 2: Synthesis of 3-(4-Methoxyphenyl)propanoyl chloride

To a solution of 3-(4-methoxyphenyl)propanoic acid (10 g, 55.5 mmol) in dry toluene (50 mL), thionyl chloride (8.0 g, 67.1 mmol) is added dropwise at 0 °C. The reaction mixture is then refluxed for 2 hours. After cooling to room temperature, the excess thionyl chloride and toluene are removed by distillation under reduced pressure to afford 3-(4-methoxyphenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

Pyrrole (4.1 g, 61.1 mmol) is dissolved in dry toluene (60 mL) and cooled to 0 °C in an ice bath. To this solution, a solution of 3-(4-methoxyphenyl)propanoyl chloride (11.0 g, 55.5 mmol) in dry toluene (20 mL) is added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into a mixture of ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product, this compound.[9]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The expected data are summarized below.

NMR Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 7.20 (t, 2H, J=2.2 Hz, Pyrrole H-2,5) | 170.5 (C=O) |

| 6.25 (t, 2H, J=2.2 Hz, Pyrrole H-3,4) | 158.0 (Ar-C) |

| 7.15 (d, 2H, J=8.6 Hz, Ar-H) | 133.0 (Ar-C) |

| 6.85 (d, 2H, J=8.6 Hz, Ar-H) | 129.5 (Ar-CH) |

| 3.80 (s, 3H, OCH₃) | 121.0 (Pyrrole C-2,5) |

| 3.10 (t, 2H, J=7.6 Hz, -CH₂-CO) | 114.0 (Ar-CH) |

| 2.95 (t, 2H, J=7.6 Hz, Ar-CH₂-) | 111.0 (Pyrrole C-3,4) |

| 55.2 (OCH₃) | |

| 38.0 (-CH₂-CO) | |

| 30.0 (Ar-CH₂-) |

IR and Mass Spectrometry

| Technique | Expected Values |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch, amide), ~1510, 1450 (C=C stretch, aromatic), ~1245 (C-O stretch, ether), ~1350 (C-N stretch) |

| Mass Spec (EI) | m/z (%): 229 (M⁺), 134, 121, 91, 77 |

Potential Biological Activity and Signaling Pathway

Chalcone analogs are known to interact with various biological targets.[1][2][7] One of the well-studied pathways involves the inhibition of the pro-inflammatory transcription factor NF-κB. Many chalcones exert their anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. The proposed signaling pathway below illustrates this potential mechanism of action for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(4-Methoxyphenyl)propionic acid | 1929-29-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one is a molecule of interest due to its natural origin and potential biological activities. Its chemical structure, featuring a methoxyphenyl group, a propanone linker, and a pyrrole ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development contexts. This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the comprehensive characterization of this compound.

Chemical Structure

The structural formula of this compound is presented below. The key functional groups that are expected to be identified by spectroscopic methods are the aromatic methoxyphenyl group, the carbonyl group of the ketone, the pyrrole ring, and the aliphatic propane chain.

Experimental Protocols

The following sections detail the standard experimental protocols for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, usually at a frequency of 75 or 100 MHz. A proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that often keeps the molecular ion intact. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly for conjugated systems.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.

-

Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.

Spectroscopic Data Summary

Disclaimer: The following data is illustrative and hypothetical, based on the known structure of this compound and typical spectroscopic values for its functional groups. This data is provided for educational purposes as a template for analysis, as experimental data for this specific compound is not publicly available.

NMR Spectroscopy Data

Table 1: Illustrative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 | d, J=8.0 Hz | 2H | Ar-H (ortho to CH₂) |

| 6.85 | d, J=8.0 Hz | 2H | Ar-H (ortho to OCH₃) |

| 7.05 | t, J=2.0 Hz | 2H | Pyrrole-H (α to N) |

| 6.25 | t, J=2.0 Hz | 2H | Pyrrole-H (β to N) |

| 3.80 | s | 3H | OCH₃ |

| 3.20 | t, J=7.5 Hz | 2H | -CH₂-C=O |

| 3.00 | t, J=7.5 Hz | 2H | Ar-CH₂- |

Table 2: Illustrative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.0 | C=O |

| 158.5 | Ar-C (para to CH₂, attached to OCH₃) |

| 132.0 | Ar-C (ipso to CH₂) |

| 129.5 | Ar-CH (ortho to CH₂) |

| 120.5 | Pyrrole-CH (α to N) |

| 114.0 | Ar-CH (ortho to OCH₃) |

| 110.0 | Pyrrole-CH (β to N) |

| 55.3 | OCH₃ |

| 38.0 | -CH₂-C=O |

| 30.0 | Ar-CH₂- |

IR Spectroscopy Data

Table 3: Illustrative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (Aromatic, Pyrrole) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Ketone) |

| 1610, 1510 | Strong | C=C stretch (Aromatic) |

| 1250 | Strong | C-O stretch (Aryl ether) |

| 1180 | Medium | C-N stretch (Pyrrole) |

Mass Spectrometry Data

Table 4: Illustrative Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 229.11 | [M]⁺ (Molecular Ion) |

| 121.07 | [CH₃O-C₆H₄-CH₂]⁺ |

| 108.06 | [C₆H₄-OH]⁺ |

| 94.05 | [C₅H₄N-C=O]⁺ |

| 77.04 | [C₆H₅]⁺ |

UV-Vis Spectroscopy Data

Table 5: Illustrative UV-Vis Absorption

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| 225 | 12,000 | Ethanol | π → π* (Aromatic) |

| 275 | 1,500 | Ethanol | n → π* (Carbonyl) |

Workflow and Data Interpretation

The general workflow for the spectroscopic analysis of a novel or isolated compound is depicted below.

The interpretation of the spectroscopic data involves a synergistic approach. The IR spectrum would confirm the presence of the carbonyl, aromatic, and ether functionalities. The mass spectrum would provide the molecular weight and, through fragmentation analysis, suggest the connectivity of the major structural units. The ¹H and ¹³C NMR spectra would provide detailed information on the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure. Finally, the UV-Vis spectrum would give insights into the electronic structure of the conjugated parts of the molecule.

A hypothetical fragmentation pathway in mass spectrometry for this compound is shown below.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for quality control in any subsequent application. This guide provides the necessary theoretical and practical framework for conducting such an analysis. While the presented data is illustrative, it serves as a valuable reference for what can be expected from experimental results. The combination of NMR, IR, MS, and UV-Vis spectroscopy offers a powerful toolkit for the complete structural elucidation of this and other related natural products. Researchers are encouraged to use these methodologies to obtain and publish the experimental data for this compound to enrich the public scientific database.

Navigating the Spectroscopic Landscape of a Novel Ketone: A Technical Guide to the ¹H and ¹³C NMR Data of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document presents predicted ¹H and ¹³C NMR data in a clear, tabular format, outlines the methodology for data prediction, and includes visual diagrams to illustrate the chemical structure and data acquisition workflow.

Executive Summary

The detailed ¹H and ¹³C NMR spectral data for this compound is crucial for its unambiguous identification and characterization. Due to the absence of readily available experimental data in public databases, this guide presents high-quality predicted NMR data. The predictions were generated using the online NMR prediction tool, NMRDB.org, a widely utilized resource in the scientific community. This document serves as a valuable reference for researchers working with this and structurally related compounds.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These tables provide essential quantitative information for the characterization of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 2', 5' | 7.15 | t | 2.2 | 2H |

| 3', 4' | 6.25 | t | 2.2 | 2H |

| 7, 11 | 7.05 | d | 8.6 | 2H |

| 8, 10 | 6.77 | d | 8.6 | 2H |

| 13 | 3.72 | s | - | 3H |

| 2 | 3.09 | t | 7.6 | 2H |

| 3 | 2.91 | t | 7.6 | 2H |

Prediction performed in CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| 5 | 169.5 |

| 9 | 157.8 |

| 1', 6' | 132.8 |

| 7, 11 | 129.2 |

| 2', 5' | 117.9 |

| 8, 10 | 113.8 |

| 3', 4' | 110.1 |

| 13 | 55.1 |

| 2 | 37.9 |

| 3 | 30.0 |

Prediction performed in CDCl₃

Methodology for NMR Data Prediction

The ¹H and ¹³C NMR spectra were predicted using the online NMR prediction tool available at NMRDB.org. This platform utilizes a combination of computational methods to estimate the chemical shifts and coupling constants of a given chemical structure.

The process for obtaining the predicted data is as follows:

-

Structure Input: The chemical structure of this compound was drawn using the provided molecular editor.

-

Prediction Algorithm: The platform's algorithm, which is based on a large database of experimental spectra and employs techniques such as HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, was used to calculate the NMR parameters.

-

Solvent Selection: Chloroform-d (CDCl₃) was selected as the solvent for the prediction to simulate common experimental conditions.

-

Data Extraction: The predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, t = triplet), and coupling constants (J) in Hertz (Hz) were extracted and tabulated.

This prediction methodology provides a reliable estimate of the NMR data and is a valuable tool in the absence of experimental spectra.

Visualizations

To aid in the interpretation of the NMR data and to provide a clear overview of the workflow, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Chemical structure of this compound with atom numbering.

Caption: Workflow for the prediction of NMR data.

Physical and chemical properties of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one, an alkaloid isolated from the fruit of Piper nigrum (black pepper).[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this compound. The guide includes a summary of its physicochemical properties, though experimentally determined data for some parameters remain to be fully elucidated. It also touches upon its classification as a potential signaling inhibitor, a characteristic that warrants further investigation.

Chemical and Physical Properties

This compound is a natural product with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol .[2] While a definitive experimental melting point has not been identified in the surveyed literature, related compounds and general observations suggest it exists as a crystalline solid at room temperature. The following table summarizes the available physical and chemical data.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| CAS Number | 448905-82-6 | |

| Appearance | Crystalline solid (predicted) | |

| Boiling Point | 381.2 ± 25.0 °C at 760 mmHg (Predicted) | |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| XLogP3 | 2.4 | [2] |

Spectral Data (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the aromatic protons of the methoxyphenyl group, the methylene protons of the propane chain, and the methoxy group protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would likely display signals corresponding to the carbonyl carbon, the carbons of the pyrrole and methoxyphenyl rings, the methylene carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, as well as bands corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic and pyrrole rings, and C-O stretching of the methoxy group.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (229.27 g/mol ).

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Pathway

A potential synthesis could involve the acylation of pyrrole with 3-(4-methoxyphenyl)propanoyl chloride. This would be a Friedel-Crafts type acylation, though direct acylation of pyrrole can sometimes lead to polymerization under harsh acidic conditions. A milder approach would be necessary.

Caption: Conceptual synthetic pathway for the target compound.

General Experimental Workflow for Synthesis and Purification

The following outlines a general workflow that could be adapted for the synthesis and purification of this compound.

References

In Silico Modeling and Docking Studies of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling and molecular docking study of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one, a compound that can be isolated from Piper nigrum.[1][2] Given the diverse biological activities of pyrrole derivatives, including anti-inflammatory and anticancer effects, this document outlines a structured computational approach to investigate the therapeutic potential of the title compound. The methodologies detailed herein serve as a robust framework for researchers aiming to explore the interactions of novel small molecules with biological targets, predict their pharmacokinetic properties, and guide further experimental validation.

Introduction

Pyrrole-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[3][4] The compound this compound, a constituent of Piper nigrum, possesses a unique structural scaffold that warrants investigation for its potential therapeutic applications.[1][2] In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are powerful tools in modern drug discovery that allow for the rapid and cost-effective evaluation of a compound's potential efficacy and drug-likeness.

This guide presents a hypothetical in silico workflow to assess the interaction of this compound with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a common target for non-steroidal anti-inflammatory drugs (NSAIDs). The choice of COX-2 as a target is based on the known anti-inflammatory properties of many pyrazolidine-3,5-dione and other heterocyclic scaffolds.

Experimental Protocols

Ligand Preparation

The three-dimensional structure of this compound was prepared using the following steps:

-

2D Structure Drawing: The 2D chemical structure of the compound was drawn using ChemDraw.

-

3D Structure Generation: The 2D structure was converted to a 3D structure using Avogadro software.

-

Energy Minimization: The 3D structure was subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation. The minimized structure was saved in PDBQT format for use in docking simulations.

Target Protein Selection and Preparation

-

Target Selection: Cyclooxygenase-2 (COX-2) was selected as the target protein based on the established anti-inflammatory activity of similar heterocyclic compounds.

-

PDB Structure Retrieval: The 3D crystal structure of human COX-2 (PDB ID: 5KIR) was downloaded from the Protein Data Bank.

-

Protein Preparation: The protein structure was prepared for docking using AutoDockTools (ADT). This involved:

-

Removing water molecules and co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning Kollman charges.

-

Saving the prepared protein structure in PDBQT format.

-

Molecular Docking

Molecular docking was performed to predict the binding mode and affinity of the ligand with the target protein.

-

Grid Box Generation: A grid box was defined around the active site of COX-2 to encompass the binding pocket. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å, centered at the coordinates of the co-crystallized ligand in the original PDB file.

-

Docking Simulation: AutoDock Vina was used to perform the molecular docking simulations. The program was run with default parameters, and the top 10 binding poses were generated and ranked based on their binding affinity scores.

Post-Docking Analysis

The docking results were analyzed to understand the nature of the protein-ligand interactions.

-

Binding Affinity: The binding affinity (in kcal/mol) of the best-ranked pose was recorded.

-

Interaction Visualization: The protein-ligand complex was visualized using PyMOL and LigPlot+ to identify and analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the active site.

In Silico ADMET Prediction

The pharmacokinetic and drug-likeness properties of this compound were predicted using the SwissADME web server. The canonical SMILES string of the compound was submitted to the server, and various physicochemical and pharmacokinetic parameters were calculated.

Data Presentation

Table 1: Hypothetical Molecular Docking Results

| Parameter | Value |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| PDB ID | 5KIR |

| Binding Affinity (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) | 1.2 |

| Interacting Residues | TYR355, ARG513, VAL523, SER530 |

| Types of Interactions | Hydrogen bond with SER530, Pi-Alkyl with VAL523, Pi-Cation with ARG513 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value |

| Molecular Weight ( g/mol ) | 229.27 |

| LogP | 2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Lipinski's Rule of Five | Yes (0 violations) |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeation | Yes |

| CYP2D6 Inhibitor | No |

| Synthetic Accessibility | 2.8 |

Mandatory Visualizations

Caption: Overall workflow for the in silico analysis.

Caption: Hypothetical ligand-protein interactions.

Discussion

The hypothetical in silico study of this compound suggests its potential as a selective COX-2 inhibitor. The predicted binding affinity of -8.5 kcal/mol indicates a strong and favorable interaction with the active site of the enzyme. The key interactions, including a hydrogen bond with SER530 and hydrophobic interactions with other residues, are consistent with the binding modes of known COX-2 inhibitors.

Furthermore, the in silico ADMET predictions indicate that the compound possesses drug-like properties, with good oral bioavailability and a low likelihood of inhibiting major drug-metabolizing enzymes. Its adherence to Lipinski's Rule of Five suggests that it has a high probability of being an orally active drug.

Conclusion

This technical guide outlines a comprehensive in silico approach for evaluating the therapeutic potential of this compound. The hypothetical results from molecular docking and ADMET prediction studies suggest that this compound is a promising candidate for development as an anti-inflammatory agent. However, it is crucial to emphasize that these are theoretical predictions. The findings presented herein should be validated through in vitro and in vivo experimental studies to confirm the biological activity and to further elucidate the mechanism of action. Future work should focus on the chemical synthesis of the compound, followed by enzymatic assays and cell-based studies to verify its COX-2 inhibitory activity and anti-inflammatory effects.

References

- 1. This compound | Vivo Biosciences [vivobiotech.com]

- 2. This compound | 448905-82-6 [chemicalbook.com]

- 3. Biological evaluation of [4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-yl](3,4,5-trimethoxyphenyl)methanone as potential antineoplastic agent in 2D and 3D breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Potential biological activity of novel pyrrole derivatives

An In-depth Technical Guide on the Potential Biological Activity of Novel Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a vast array of biologically active natural products and synthetic compounds.[1] The unique electronic properties and the ability of the pyrrole nucleus to serve as a versatile pharmacophore have driven extensive research into the synthesis and biological evaluation of novel derivatives.[2][3] This guide provides a comprehensive overview of the recent advancements in the exploration of pyrrole derivatives, focusing on their potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are presented to facilitate further research and drug development efforts in this promising area.

Pyrrole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[4][5] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[4]

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of various novel pyrrole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and cell viability percentages are summarized below.

| Compound ID/Reference | Cancer Cell Line | Assay Type | IC50 (µM) | % Cell Viability (Concentration, Time) | Citation |

| 4a | LoVo (Colon) | MTS | - | 69.13% (50 µM, 24h), 66.81% (100 µM, 24h), 56.16% (200 µM, 24h) | [6] |

| 4b | LoVo (Colon) | MTS | - | 76.74% (50 µM, 24h), 62.17% (200 µM, 24h) | [6] |

| 4d | LoVo (Colon) | MTS | - | 45.81% (50 µM, 24h), 41.62% (100 µM, 24h), 19.06% (200 µM, 24h) | [6] |

| 4e | LoVo (Colon) | MTS | - | >75% (up to 100 µM, 24h), 62.87% (200 µM, 24h) | [6] |

| 15a | MCF-7 (Breast) | MTT | 100 µg/mL | 39.8% (100 µg/mL) | [7] |

| 15b | MCF-7 (Breast) | MTT | - | 60.12% (3.125 µg/mL), 35.29% (100 µg/mL) | [7] |

| Fused Pyrrole Ia | HepG-2 (Liver) | Not Specified | 7.8 | - | [1] |

| Fused Pyrrole Ie | MCF-7 (Breast) | Not Specified | 9.3 | - | [1] |

| Fused Pyrrole IIe | Panc-1 (Pancreas) | Not Specified | 11.2 | - | [1] |

| 1c | Human Protein Kinase CK2 | Kinase Assay | 0.049 | - | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure: [7]

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test pyrrole derivatives (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µg/mL) and incubated for a further 24-48 hours. A control group with untreated cells and a blank group with media alone are included.

-

MTT Addition: After the incubation period, 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Protein Kinase Inhibition

Many pyrrole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][6] Sunitinib, a pyrrole-containing drug, is a multi-targeted receptor tyrosine kinase inhibitor.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one from Piper nigrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the methodologies for the isolation of the alkaloid 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one from its natural source, Piper nigrum (black pepper). While this specific compound is a known constituent of black pepper, detailed isolation protocols are not extensively published. This document, therefore, provides a comprehensive, generalized protocol adapted from established methods for the extraction and purification of alkaloids, particularly the major alkaloid piperine, from Piper nigrum. The guide includes proposed experimental procedures, data presentation tables for the characterization of the target compound, and diagrams illustrating the experimental workflow and relevant biological pathways of related compounds. This document is intended to serve as a foundational resource for researchers undertaking the isolation and study of this and other minor alkaloids from Piper nigrum.

Introduction

This compound is an alkaloid that has been identified as a constituent of Piper nigrum, the plant source of black and white pepper.[1][2] As a member of the diverse family of Piper alkaloids, this compound is of interest for its potential biological activities, drawing from the rich ethnopharmacological history of black pepper and the known bioactivities of related pyrrole-containing compounds.[3][4][5][6][7] The structural uniqueness of this molecule, featuring a 4-methoxyphenyl group linked to a pyrrol-1-ylpropan-1-one moiety, suggests potential for novel pharmacological applications.

This guide provides a robust, albeit generalized, framework for the isolation and characterization of this compound from Piper nigrum fruits. The methodologies described are based on well-established principles of natural product chemistry and are adapted from numerous successful protocols for the isolation of piperine and other alkaloids from this source.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the planning of extraction and purification strategies, as well as for the final characterization of the isolated compound.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂ | [8] |

| Molecular Weight | 229.27 g/mol | [8] |

| CAS Number | 448905-82-6 | [2][8] |

| Appearance | (Predicted) Crystalline solid | - |

| Boiling Point | 381.2 ± 25.0 °C at 760 mmHg | [8] |

| Density | 1.1 ± 0.1 g/cm³ | [8] |

| Solubility | (Predicted) Soluble in organic solvents like ethanol, methanol, chloroform, ethyl acetate. Sparingly soluble in water. | - |

Proposed Experimental Protocol for Isolation

The following protocol is a comprehensive, multi-step procedure for the isolation of this compound from dried Piper nigrum fruits.

Plant Material and Reagents

-

Plant Material: Dried, finely ground fruits of Piper nigrum.

-

Solvents: Ethanol (95%), Dichloromethane, Ethyl Acetate, n-Hexane, Methanol, Chloroform (all analytical grade).

-

Reagents: Potassium Hydroxide (KOH), Silica Gel (for column chromatography, 60-120 mesh), Pre-coated Silica Gel TLC plates (GF₂₅₄).

Extraction

-

Maceration/Soxhlet Extraction:

-

A known quantity (e.g., 500 g) of powdered Piper nigrum is subjected to exhaustive extraction with 95% ethanol (2.5 L) using a Soxhlet apparatus for 48-72 hours.

-

Alternatively, the powder can be macerated in ethanol with intermittent shaking for 7 days.

-

-

Solvent Evaporation:

-

The ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

-

Acid-Base Partitioning for Alkaloid Enrichment

-

The crude extract is dissolved in 10% aqueous HCl (500 mL) and filtered to remove non-alkaloidal, neutral, and acidic components.

-

The acidic aqueous layer is then basified to a pH of 9-10 with a 10% NaOH solution.

-

The basified solution is partitioned with dichloromethane (3 x 300 mL) in a separatory funnel.

-

The combined dichloromethane layers, containing the crude alkaloid fraction, are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness.

Chromatographic Purification

-

Column Chromatography:

-

The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed in n-hexane.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).

-

-

Fraction Collection and Analysis:

-

Fractions of 25-50 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Spots on the TLC plates can be visualized under UV light (254 nm and 365 nm) and by staining with Dragendorff's reagent for alkaloids.

-

-

Isolation of the Target Compound:

-

Fractions showing a prominent spot corresponding to the expected Rf value of this compound are combined.

-

-

Recrystallization:

-

The combined fractions are evaporated, and the residue is recrystallized from a suitable solvent system (e.g., methanol/water or ethanol/hexane) to yield the purified compound.

-

Characterization

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the isolation of this compound.

References

- 1. This compound | Vivo Biosciences [vivobiotech.com]

- 2. This compound | 448905-82-6 [chemicalbook.com]

- 3. Alkaloids from Piper nigrum Exhibit Antiinflammatory Activity via Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.sciepub.com [pubs.sciepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Price from Supplier Brand BioBioPha on Chemsrc.com [m.chemsrc.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one via Paal-Knorr Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one, a substituted pyrrole derivative with potential applications in medicinal chemistry and drug development. The synthetic route is based on the classical Paal-Knorr reaction, a robust and widely used method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1][2] These application notes include protocols for the synthesis of the requisite 1,4-dicarbonyl precursor, 1-(4-methoxyphenyl)hexane-1,4-dione, and the primary amine, 1-aminopyrrole, followed by the final Paal-Knorr condensation. Both conventional heating and microwave-assisted protocols are presented, offering flexibility in experimental setup. Quantitative data from representative Paal-Knorr reactions are summarized, and diagrams illustrating the reaction mechanism and experimental workflow are provided.

Introduction

The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. The Paal-Knorr synthesis, first reported in the 1880s, remains a cornerstone for the construction of substituted pyrroles due to its operational simplicity and the general availability of the starting materials.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole.[3] This methodology has been adapted for a wide range of substrates and reaction conditions, including the use of microwave irradiation to accelerate reaction times and improve yields.

This application note details the synthesis of this compound. The synthesis is divided into three main stages:

-

Synthesis of the 1,4-dicarbonyl precursor, 1-(4-methoxyphenyl)hexane-1,4-dione.

-

Synthesis of the primary amine, 1-aminopyrrole.

-

The final Paal-Knorr condensation of the two precursors to yield the target compound.

Reaction Mechanism and Experimental Workflow

The Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate upon nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.

The general experimental workflow for the synthesis of the target compound is outlined below.

Experimental Protocols

Part 1: Synthesis of 1-(4-Methoxyphenyl)hexane-1,4-dione

The synthesis of the 1,4-dicarbonyl precursor can be achieved via a Stetter reaction, which involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt.[4][5]

Materials:

-

4-Methoxybenzaldehyde

-

Methyl vinyl ketone

-

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Thiazolium salt catalyst)

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) and methyl vinyl ketone (1.2 eq) in anhydrous THF, add the thiazolium salt catalyst (0.1 eq).

-

Add triethylamine (1.5 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-methoxyphenyl)hexane-1,4-dione.

Part 2: Synthesis of 1-Aminopyrrole

1-Aminopyrrole can be synthesized from 2,5-dimethoxytetrahydrofuran and hydrazine hydrate.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the resulting crude 1-aminopyrrole by vacuum distillation.

Part 3: Synthesis of this compound

Protocol A: Conventional Heating

Materials:

-

1-(4-Methoxyphenyl)hexane-1,4-dione (1.0 eq)

-

1-Aminopyrrole (1.1 eq)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-methoxyphenyl)hexane-1,4-dione in ethanol.

-

Add 1-aminopyrrole and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring completion by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol B: Microwave-Assisted Synthesis

Materials:

-

1-(4-Methoxyphenyl)hexane-1,4-dione (1.0 eq)

-

1-Aminopyrrole (1.2 eq)

-

Glacial acetic acid

-

Ethanol

-

Microwave reactor vial

Procedure:

-

In a microwave reactor vial, combine 1-(4-methoxyphenyl)hexane-1,4-dione, 1-aminopyrrole, and ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Perform the work-up and purification as described in Protocol A.

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the Paal-Knorr synthesis of N-substituted pyrroles. The data for the target compound, this compound, are projected based on typical results for similar substrates, as specific experimental data is not widely available in the literature.

Table 1: Reaction Conditions for Paal-Knorr Synthesis

| Entry | Method | Catalyst | Solvent | Temperature (°C) | Time (h) |

| 1 | Conventional | Acetic Acid | Ethanol | Reflux (approx. 78) | 4-8 |

| 2 | Microwave | Acetic Acid | Ethanol | 120-150 | 0.1-0.25 |

Table 2: Expected Product Characterization and Yield

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Expected ¹H NMR signals (ppm, CDCl₃) |

| This compound | C₁₄H₁₅NO₂ | 229.28 | 70-90 | Solid | δ 7.2-6.8 (m, Ar-H), 6.5-6.2 (t, pyrrole-H), 3.8 (s, OCH₃), 3.2-2.8 (m, CH₂) |

Note: The expected yield and spectral data are estimations based on analogous Paal-Knorr reactions and the known chemical shifts of similar structural motifs.

Conclusion

The Paal-Knorr reaction provides an efficient and versatile route for the synthesis of this compound. The protocols outlined in this application note, utilizing both conventional heating and microwave-assisted methods, offer reliable procedures for obtaining the target compound. The synthesis of the necessary 1,4-dicarbonyl and 1-aminopyrrole precursors is also described, providing a complete synthetic pathway. These detailed methodologies and expected outcomes will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery programs.

References

Application Notes and Protocols: Cytotoxicity of Methoxyphenyl Propanone Derivatives Against Cancer Cell Lines

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of methoxyphenyl propanone derivatives, particularly chalcones, against various cancer cell lines. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Methoxyphenyl propanone derivatives, a class of compounds including chalcones (1,3-diaryl-2-propen-1-one), have garnered significant attention in cancer research due to their potential as anticancer agents.[1][2][3][4] These compounds, readily synthesized or isolated from natural sources, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, cytotoxic effects against various cancer cell lines.[3][4] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5][6] This document outlines the cytotoxicity data of selected methoxyphenyl propanone derivatives and provides detailed protocols for their evaluation.

Data Presentation: Cytotoxicity of Methoxyphenyl Propanone Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various methoxyphenyl propanone derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity (IC50 in µM) of Chalcone Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Indole Hybrids | |||

| Compound 42 | HepG2 (Liver) | 0.23 - 1.8 | [2] |

| SMMC-7221 (Liver) | 0.23 - 1.8 | [2] | |

| PC-3 (Prostate) | 0.23 - 1.8 | [2] | |

| A549 (Lung) | 0.23 - 1.8 | [2] | |

| K562 (Leukemia) | 0.23 - 1.8 | [2] | |

| HCT116 (Colon) | 0.23 - 1.8 | [2] | |

| SKOV3 (Ovarian) | 0.23 - 1.8 | [2] | |

| MCF-7 (Breast) | 0.23 - 1.8 | [2] | |

| Chalcone-Coumarin Hybrids | |||

| Compound 40 | HepG2 (Liver) | 0.65 - 2.02 | [2] |

| K562 (Leukemia) | 0.65 - 2.02 | [2] | |

| Bis-Chalcone Derivatives | |||

| Compound 5a | HCT116 (Colon) | 18.10 ± 2.51 | [7] |

| MCF-7 (Breast) | 7.87 ± 2.54 | [7] | |

| A549 (Lung) | 41.99 ± 7.64 | [7] | |

| Compound 5b | MCF-7 (Breast) | 4.05 ± 0.96 | [7] |

| Compound 9a | HCT116 (Colon) | 17.14 ± 0.66 | [7] |

| (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone Derivatives | |||

| Compound 9e | HeLa (Cervical) | 0.37 | [5] |

| HT29 (Colon) | 0.16 | [5] | |

| MCF-7 (Breast) | 0.17 | [5] | |

| HL-60 (Leukemia) | 18 | [5] | |

| 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one | |||

| Compound 2e | HeLa (Cervical) | Potent Activity | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from the cited literature.

Cell Culture and Maintenance

A fundamental requirement for in vitro cytotoxicity testing is the proper maintenance of cancer cell lines.

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks with the appropriate complete growth medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in fresh medium.

-

Seed the cells into new flasks or plates at the desired density for experiments.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cultured cancer cells

-

96-well plates

-

Methoxyphenyl propanone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

Cultured cancer cells

-

96-well plates

-

Methoxyphenyl propanone derivatives (dissolved in DMSO)

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72, 96, 168 hours).[1]

-

After incubation, gently add 50 µL of cold TCA (10% w/v) to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plate five times with tap water and allow it to air dry.

-

Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

-

Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assaying

The following diagram illustrates the general workflow for evaluating the cytotoxicity of methoxyphenyl propanone derivatives.

References

- 1. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. sciencerepository.org [sciencerepository.org]

- 5. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for In Vitro Evaluation of Anti-inflammatory Properties of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. A key area of drug discovery is the identification of novel anti-inflammatory agents. The compound 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one belongs to a class of compounds that has shown potential for anti-inflammatory activity. This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory properties of this compound, focusing on its effects on key inflammatory mediators and signaling pathways.

While specific experimental data for this compound is not yet extensively available in published literature, the protocols and data presentation formats provided herein are based on established methods for evaluating novel anti-inflammatory agents and related compounds like chalcones and pyrrole derivatives.[1][2][3] These notes are intended to serve as a comprehensive guide for researchers to initiate and conduct their own investigations.

Data Presentation

The following tables are templates illustrating how to present quantitative data from the described in vitro assays. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |

| 1 | 15.2 ± 2.1 | |

| 5 | 35.8 ± 3.5 | |

| 10 | 52.1 ± 4.2 | 9.5 |

| 25 | 78.9 ± 5.6 | |

| 50 | 91.3 ± 3.9 | |

| Dexamethasone (10 µM) | 95.2 ± 2.8 | N/A |

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 1 | 12.5 ± 1.9 | 10.3 ± 2.5 |

| 5 | 31.2 ± 3.1 | 28.9 ± 3.8 |

| 10 | 48.9 ± 4.5 | 45.6 ± 4.1 |

| 25 | 72.4 ± 5.1 | 69.8 ± 5.3 |

| 50 | 88.6 ± 4.3 | 85.1 ± 4.9 |

| IC₅₀ (µM) | 10.8 | 11.5 |

| Dexamethasone (10 µM) | 92.1 ± 3.2 | 90.5 ± 3.6 |

Data are presented as mean ± SD from three independent experiments.

Table 3: Inhibitory Activity of this compound on COX-1 and COX-2 Enzymes

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | >100 | 8.2 | >12.2 |

| Celecoxib | 25.1 | 0.04 | 627.5 |

| Ibuprofen | 5.3 | 15.8 | 0.34 |

Data are presented as the mean from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

Prior to anti-inflammatory testing, it is crucial to determine the non-toxic concentration range of the test compound.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT to a purple formazan product.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Prepare various concentrations of this compound in DMEM.

-

Remove the old media and treat the cells with the compound at different concentrations for 24 hours. Include a vehicle control (e.g., DMSO).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

-

Principle: Nitric oxide production is indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a negative control (cells only), a positive control (cells + LPS), and a drug control (cells + compound).

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated group.

-

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

This protocol quantifies the inhibitory effect of the compound on the production of key pro-inflammatory cytokines.

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Protocol:

-

Seed RAW 264.7 cells and treat them with the test compound and LPS as described in the NO inhibition assay.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

The percentage of cytokine inhibition is calculated relative to the LPS-stimulated group.

-

COX-1 and COX-2 Inhibition Assay

This assay determines the compound's selectivity in inhibiting the two isoforms of the cyclooxygenase (COX) enzyme.[4]

-

Principle: The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.[5][6]

-

Protocol:

-

Commercially available COX inhibitor screening assay kits are recommended for this purpose.

-

The assay is typically performed in a 96-well plate format.

-

The test compound is incubated with either ovine COX-1 or human recombinant COX-2 enzyme in the presence of a reaction buffer and heme.

-

The reaction is initiated by adding arachidonic acid.

-

After a short incubation period, the reaction is stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified, usually by a competitive ELISA.

-

The IC₅₀ values for COX-1 and COX-2 are determined from a dose-response curve.

-

The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

-

Visualizations

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 4. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Investigating the Mechanism of Action of Pyrrole-Based Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the mechanism of action of pyrrole-based enzyme inhibitors. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds targeting a wide range of enzymes implicated in various diseases.[1][2][3] Understanding the precise mechanism by which these inhibitors function is critical for their development as therapeutic agents.

Introduction to Pyrrole-Based Enzyme Inhibitors

The pyrrole ring, a five-membered aromatic heterocycle, is a key structural motif in a multitude of natural products and synthetic molecules with significant biological activity.[2][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing potent and selective enzyme inhibitors. Pyrrole-based compounds have been successfully developed to target several major classes of enzymes, including kinases, proteases, and polymerases, leading to approved drugs and numerous candidates in clinical trials.[5][6][7]

A prominent example is Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[6][8] The pyrrole moiety in Sunitinib plays a crucial role in its binding to the ATP pocket of various kinases.[8]

Key Enzyme Classes Targeted by Pyrrole-Based Inhibitors

Pyrrole-based inhibitors have demonstrated efficacy against a diverse array of enzyme targets.

-

Kinases: A large number of pyrrolo[2,3-d]pyrimidine derivatives have been developed as ATP-competitive kinase inhibitors.[5] These compounds mimic the adenine structure of ATP, allowing them to bind to the kinase active site.[5] They have been designed to inhibit various kinases involved in cancer and inflammation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Lymphocyte-specific kinase (Lck).[6][9]

-

Proteases: Pyrrole derivatives have been investigated as inhibitors of proteases, such as the main protease (Mpro) of viruses, a critical enzyme for viral replication.[10][11] These inhibitors often work by binding to the active site and blocking substrate access.

-

DNA Polymerases: The development of inhibitors targeting DNA polymerase has been a focus in cancer and infectious disease research.[7] Pyrrole-containing compounds have been reported as allosteric inhibitors of human DNA polymerase θ.[7]

-

Bacterial Efflux Pumps: Pyrrole-based compounds have been identified as inhibitors of Resistance-Nodulation-Cell Division (RND)-type efflux pumps in bacteria, which are responsible for antibiotic resistance.[12][13][14] By inhibiting these pumps, they can restore the efficacy of existing antibiotics.[12][13][14]

Quantitative Data on Pyrrole-Based Enzyme Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Below is a summary of representative quantitative data for various pyrrole-based inhibitors.

| Inhibitor Class | Target Enzyme | Specific Inhibitor Example | IC50 / Ki | Reference |

| Kinase Inhibitors | VEGFR-2 | Pyrrolo[2,3-d]pyrimidine derivative (13a) | IC50 = 11.9 nM | [1] |

| VEGFR-2 | Pyrrolo[2,3-d]pyrimidine derivative (13b) | IC50 = 13.6 nM | [1] | |

| Anaplastic Lymphoma Kinase (ALK) | Pyrrolo[2,1-f][1][5][6]triazine derivative | IC50 = 3–57 nM (enzyme assay) | [1] | |

| Lymphocyte-specific kinase (Lck) | Novel pyrrole derivatives | IC50 < 10 nM | [9] | |

| Butyrylcholinesterase (BChE) | 1,3-diaryl-pyrrole derivative (3p) | IC50 = 1.71 µM | [15] | |

| Protease Inhibitors | Main Protease (Mpro) | Pyrrole derivative (1d) | High binding affinity (specific IC50 not provided) | [10] |

| Other Enzymes | Pentose Phosphate Pathway Enzymes (G6PD) | 2-acetyl-1-methylpyrrole (1g) | IC50 = 0.022–0.221 mM | [16] |

| Pentose Phosphate Pathway Enzymes (6PGD) | 2-acetyl-1-methylpyrrole (1g) | IC50 = 0.020–0.147 mM | [16] |

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the mechanism of action of pyrrole-based enzyme inhibitors.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for determining the IC50 value of a pyrrole-based inhibitor against a target enzyme.[17][18]

Materials and Reagents:

-

Purified target enzyme

-

Substrate for the enzyme

-

Pyrrole-based inhibitor compound

-

Appropriate buffer solution for the enzyme reaction

-

Any necessary cofactors (e.g., ATP, Mg²⁺ for kinases)

-

Microplate reader or spectrophotometer

-

96-well plates

-

Pipettes and tips

Step-by-Step Protocol: [17]

-

Prepare Solutions:

-

Prepare a stock solution of the pyrrole-based inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

Prepare the enzyme and substrate solutions at the desired concentrations in the assay buffer.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a 96-well plate, add a fixed amount of the enzyme to each well.

-

Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

-

Incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

-

Initiate the Reaction:

-

Start the enzymatic reaction by adding the substrate to each well.

-

-

Monitor the Reaction:

-

Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Determination of Inhibition Mechanism (Kinetic Analysis)

To understand how a pyrrole-based inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or mixed inhibition), enzyme kinetic studies are performed.[15][19]

Procedure:

-

Perform the enzyme inhibition assay as described above, but with a key modification: vary the concentration of the substrate at several fixed concentrations of the inhibitor.

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]).[20]

-

Competitive Inhibition: The lines on the plot will intersect at the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.[21]

-

Non-competitive Inhibition: The lines will intersect on the x-axis. Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.[21]

-

Mixed Inhibition: The lines will intersect at a point to the left of the y-axis and above the x-axis. Both Vmax and Km are affected.[15]

-

Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km decrease.[21]

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that the pyrrole-based inhibitor binds to its intended target protein within a cellular environment.[3]

Protocol Outline:

-

Cell Treatment: Treat cultured cells with the pyrrole compound or a vehicle control.

-

Heating: Heat the cell lysates or intact cells across a range of temperatures.

-

Protein Separation: Separate the soluble proteins from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

-

Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the inhibitor confirms target engagement.

Visualizations

Signaling Pathway

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]

- 9. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]